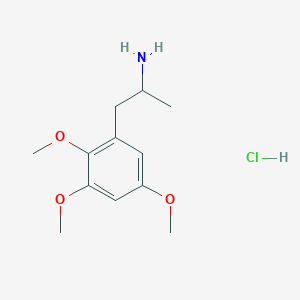

2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride

Descripción general

Descripción

This compound has gained significant attention in scientific research due to its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the selective introduction of methoxy groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenethylamines.

Aplicaciones Científicas De Investigación

2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride has diverse scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.

Medicine: Investigated for its psychoactive properties and potential use in treating certain mental health conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neural pathways. This interaction is responsible for its psychoactive effects and potential therapeutic benefits.

Comparación Con Compuestos Similares

Similar Compounds

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride: Another phenethylamine with similar properties and applications.

3,4,5-Trimethoxyamphetamine (TMA): A related compound with psychoactive effects and similar chemical structure.

Uniqueness

2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its pharmacological profile and chemical reactivity. This distinct structure allows for targeted interactions with specific molecular targets, making it valuable in various research fields.

Actividad Biológica

2,3,5-Trimethoxy-alpha-methyl-benzeneethanamine monohydrochloride, often referred to as a derivative of the amphetamine class, has garnered interest due to its potential biological activities. This compound is characterized by its unique chemical structure, which consists of a benzene ring substituted with three methoxy groups and an ethylamine side chain. The biological implications of this compound are significant, particularly in pharmacology and neurobiology.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 241.73 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of 2,3,5-trimethoxy-alpha-methyl-benzeneethanamine monohydrochloride is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to function as a serotonin and dopamine reuptake inhibitor, which can enhance mood and cognitive functions.

Pharmacological Effects

- Psychoactive Properties : This compound is noted for its psychoactive effects similar to other amphetamines, potentially leading to increased alertness and euphoria.

- Neuroprotective Effects : Research suggests that it may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells.

- Potential Therapeutic Applications : Investigations into its use in treating mood disorders and neurodegenerative diseases are ongoing.

Case Studies

- Study on Neuroprotection : A study conducted on rat models indicated that administration of 2,3,5-trimethoxy-alpha-methyl-benzeneethanamine monohydrochloride resulted in significant reductions in markers of oxidative stress in the brain. This suggests a potential role in protecting against neurodegeneration.

- Behavioral Studies : In behavioral assays, subjects treated with this compound displayed increased locomotor activity and enhanced learning capabilities compared to control groups. This aligns with its proposed mechanism as a stimulant.

Toxicity and Side Effects

While promising, the safety profile of 2,3,5-trimethoxy-alpha-methyl-benzeneethanamine monohydrochloride requires careful consideration. Reports indicate potential side effects including:

- Increased heart rate

- Anxiety

- Insomnia

Long-term effects remain under investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4,5-Trimethoxyamphetamine | Two methoxy groups; similar amphetamine structure | Psychoactive; stimulant effects |

| 2-Methoxy-4-methylamphetamine | One methoxy group; methyl substitution | Stimulant; potential for abuse |

| 4-Methylmethamphetamine | Methyl substitution; higher potency | Strong stimulant; associated with addiction |

Propiedades

IUPAC Name |

1-(2,3,5-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4;/h6-8H,5,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINZWPVERIRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=CC(=C1)OC)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342524 | |

| Record name | 2,3,5-Trimethoxyamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-74-1 | |

| Record name | 2,3,5-Trimethoxyamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-4 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6VW3P463 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.